molecular formula C8H8FN B1304769 5-Fluoroindoline CAS No. 2343-22-8

5-Fluoroindoline

Cat. No.: B1304769
CAS No.: 2343-22-8
M. Wt: 137.15 g/mol
InChI Key: NXQRMQIYCWFDGP-UHFFFAOYSA-N
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Description

5-Fluoroindoline: is a fluorinated derivative of indoline, characterized by the presence of a fluorine atom at the 5-position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Fluoroindoline involves the reaction of 5-fluoro-1H-indole with zinc borohydride in ether. The reaction mixture is stirred for 48 hours at 0°C under nitrogen atmosphere, followed by quenching with dilute hydrochloric acid. The product is then isolated by adjusting the pH and separating the ether layer.

Industrial Production Methods: Industrial production of this compound can be achieved through microwave-assisted synthesis. This method involves the reaction of this compound-2,3-dione with various anilines under microwave irradiation for 9-15 minutes. The use of copper dipyridine dichloride as a catalyst enhances the reaction efficiency, providing good to excellent yields of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroindoline undergoes various chemical reactions, including:

    Oxidation: Conversion to this compound-2,3-dione.

    Reduction: Reduction of the indoline ring.

    Substitution: Nucleophilic substitution reactions at the fluorine atom.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoroindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroindoline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

  • 5-Fluoroindole
  • 6-Fluoroindole
  • 5-Chloroindoline
  • 5-Methylindole

Comparison: 5-Fluoroindoline is unique due to the presence of a fluorine atom at the 5-position, which significantly influences its chemical reactivity and biological activity. Compared to 5-Fluoroindole, this compound has a saturated indoline ring, which affects its stability and reactivity. The presence of fluorine in this compound also enhances its potential as a pharmaceutical intermediate compared to other similar compounds .

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQRMQIYCWFDGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379043
Record name 5-fluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2343-22-8
Record name 5-fluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoroindoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 6.8 grams (0.05 moles) of 5-fluoro-1H-indole in 50 ml of ether was cooled to 0° C. under nitrogen. 507 ml of a 0.15M solution of zinc borohydride in ether was added dropwise. The reaction was allowed to stir for 48 hours. The reaction was quenched with dilute hydrochloric acid. The pH was adjusted to 8.0 with dilute sodium hydroxide. The ether layer was separated, dried and evaporated to give 7 grams of the titled compound.
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Synthesis routes and methods II

Procedure details

5-Fluoroindole (3 g, 22.2 mmol) in glacial acetic acid (35 mL) was treated with sodium cyanoborohydride (2.79 mg, 44.4 mmol) portionwise at room temperature with stirring. After one hour, the reaction was diluted with water and basified with 40% sodium hydroxide with cooling. The mixture was extracted 3 times with dichloromethane, dried and concentrated to give 5-fluoroindoline. It was used in the next step without further purification. 1H-NMR (300 MHz, dimethylsulfoxide-d6) δ 6.86 (m, 1H), 6.68 (dt, 1H), 6.42 (dd, 1H), 5.32 (br s, 1H, NH), 3.38 (m, 2H, CH2), 2.87 (t, 2H, CH2).
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3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 5-fluoroisatin?

A: 5-Fluoroisatin (5-fluoroindoline-2,3-dione) has the molecular formula C8H4FNO2. [] Its structure consists of an isatin core with a fluorine atom substituted at the 5th position. While specific spectroscopic data isn't detailed in the provided abstracts, common characterization methods for this type of compound include NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Q2: How does the structure of 5-fluoroisatin influence its crystal formation and interactions?

A: Research indicates that 5-fluoroisatin molecules can form chain-like structures via C-H···O interactions. [] These chains are further stabilized by N-H···O hydrogen bonds with solvent molecules like dimethyl sulfoxide (DMSO). [] This hydrogen bonding pattern, along with potential halogen bonding due to the fluorine atom, can influence the compound's solubility and other physicochemical properties.

Q3: Have any studies explored the potential antimicrobial activity of 5-fluoroisatin derivatives?

A: Yes, researchers have synthesized various spiro[indol-thiazolidon-2,4-diones] incorporating the 5-fluoroisatin scaffold. [, ] These derivatives were tested for in vitro antimicrobial activity against various bacterial strains. While the specific results aren't detailed in the abstracts, this research suggests that 5-fluoroisatin derivatives could be promising candidates for developing novel antimicrobial agents.

Q4: Has 5-fluoroisatin been investigated for potential applications beyond antimicrobial activity?

A: Indeed, 5-fluoroisatin was identified as a potential antimycobacterial agent through computer-based drug design approaches. [] In vitro studies demonstrated its activity against both sensitive and resistant strains of Mycobacterium sp., indicating its potential for tuberculosis treatment. [] Further research is needed to explore its mechanism of action and efficacy in vivo.

Q5: Are there any known metal complexes involving 5-fluoroisatin derivatives?

A: Yes, a copper(II) complex featuring a 5-fluoroisatin 3-oxime ligand has been reported. [] This complex exhibits a three-dimensional network structure stabilized by hydrogen bonding. [] This finding suggests that 5-fluoroisatin derivatives can act as ligands in metal complexes, opening up possibilities for exploring their coordination chemistry and potential applications in areas like catalysis.

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